molecular formula C21H20N2O2 B15012055 N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide

N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide

Cat. No.: B15012055
M. Wt: 332.4 g/mol
InChI Key: ZKEZFFZRLAFKKS-PXLXIMEGSA-N
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Description

N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-phenylpropanehydrazide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Chemical Reactions Analysis

N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to chelate metal ions plays a crucial role in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide can be compared with other similar hydrazone compounds, such as:

The uniqueness of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C21H20N2O2/c1-15(18-13-12-17-9-5-6-10-19(17)21(18)25)22-23-20(24)14-11-16-7-3-2-4-8-16/h2-10,12-13,25H,11,14H2,1H3,(H,23,24)/b22-15+

InChI Key

ZKEZFFZRLAFKKS-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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